2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound features a chromen-2-one core, a methoxy group, and a sulfonamide-linked pyrimidine moiety, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Methoxylation: The chromen-2-one core is then methoxylated using methanol and a suitable base such as sodium methoxide.
Acetamide Formation: The methoxylated chromen-2-one is reacted with chloroacetyl chloride to introduce the acetamide group.
Sulfonamide Linkage: Finally, the acetamide derivative is coupled with 4-aminophenylpyrimidine-2-sulfonamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammation.
- Explored for its antioxidant properties, which can protect cells from oxidative stress.
Medicine:
- Potential anticancer agent, as studies have shown it can induce apoptosis in certain cancer cell lines.
- Evaluated for its antimicrobial activity against various bacterial and fungal strains.
Industry:
- Used in the development of new pharmaceuticals and agrochemicals.
- Potential applications in the synthesis of dyes and pigments due to its chromen-2-one core.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory response.
Apoptosis Induction: In cancer cells, it can activate pathways leading to programmed cell death, such as the intrinsic mitochondrial pathway.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share the chromen-2-one core but differ in their substituents.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine have similar sulfonamide groups but lack the chromen-2-one core.
Uniqueness:
- The combination of the chromen-2-one core with a methoxy group and a sulfonamide-linked pyrimidine moiety makes this compound unique. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-31-16-5-8-18-14(12-21(28)32-19(18)13-16)11-20(27)25-15-3-6-17(7-4-15)33(29,30)26-22-23-9-2-10-24-22/h2-10,12-13H,11H2,1H3,(H,25,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWTYDWWYLVAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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